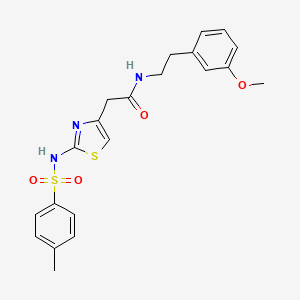

2-氯-N-(4-(二甲基氨基)-2-吗啉基嘧啶-5-基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

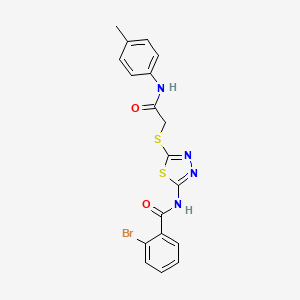

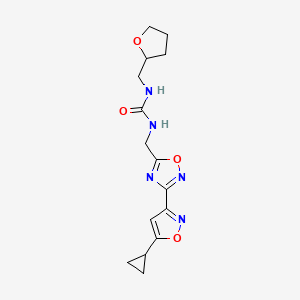

The compound 2-chloro-N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)benzenesulfonamide is a chemical entity that appears to be related to a class of benzenesulfonamide derivatives. These derivatives are known for their potential antitumor activities and are often studied for their structure-activity relationships. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related sulfonamide compounds with similar structural motifs and potential biological activities.

Synthesis Analysis

The synthesis of related benzenesulfonamide derivatives involves the reaction of N-(2-benzylthio-4-chloro-5-R1-benzenesulfonyl)cyanamide potassium salts with various amines to introduce different substituents on the benzene ring. The compounds with a carbamoyl substituent at position 5 were further dehydrated to form nitriles. This suggests that the synthesis of the compound would likely follow a similar pathway, involving the introduction of a dimethylamino-morpholinopyrimidinyl moiety to the benzenesulfonamide framework .

Molecular Structure Analysis

The molecular structure of a related compound, N-(2-{[5-Bromo-2-(morpholin-4-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)-4-chlorobenzenesulfonamide, shows that the benzene rings are tilted relative to each other, and a similar dihedral angle is observed between the sulfur-bridged pyrimidine and benzene rings. This indicates that the compound of interest may also exhibit significant dihedral angles between its rings, which could influence its molecular interactions and biological activity .

Chemical Reactions Analysis

While the specific chemical reactions of 2-chloro-N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)benzenesulfonamide are not detailed in the provided papers, the reactions of similar sulfonamide derivatives typically involve interactions with amines and dehydration processes to form nitriles. These reactions are crucial for the synthesis and potential modification of the compound to enhance its biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not explicitly described in the provided papers. However, the intramolecular interactions, such as π-π stacking and hydrogen bonding, observed in related compounds suggest that 2-chloro-N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)benzenesulfonamide may also exhibit similar properties. These interactions can contribute to the compound's stability and solubility, which are important factors in its biological efficacy .

科学研究应用

碳酸酐酶抑制

2-氯-N-(4-(二甲基氨基)-2-吗啉基嘧啶-5-基)苯磺酰胺在结构上与一系列脲基苯磺酰胺相关,这些化合物已被合成并测试其作为碳酸酐酶(CA)抑制剂的效率。这些化合物对人类碳酸酐酶同工酶hCA IX和XII表现出高选择性和高效性,这些同工酶与肿瘤环境相关。对这些同工酶的抑制表明了在抗癌和抗转移疗法中的潜在应用。一项研究发现,该类化合物对hCA IX表现出高活性,其抑制常数在纳摩尔范围内,突显了它们在进一步药理学和药理学研究中的重要性 (Lolak, Akocak, Bua, Sanku, & Supuran, 2019)。

抗微生物活性

与2-氯-N-(4-(二甲基氨基)-2-吗啉基嘧啶-5-基)苯磺酰胺相关的化合物已被研究其抗微生物效力。一项关于新型N-(2,6-二甲氧基嘧啶-4-基)-4-(3-(芳基)硫脲基)苯磺酰胺的研究显示,对结核分枝杆菌具有显著活性,其中一些化合物表现出低微摩尔最小抑制浓度(MIC)。引入特定基团到化合物结构中被发现可以增强抗微生物效力,表明这是新抗结核病药物开发的一个有前途的领域 (Ghorab, El-Gaby, Soliman, Alsaid, Abdel-Aziz, & Elaasser, 2017)。

抗氧化和酶抑制

另一个研究方向涉及评估含有1,3,5-三嗪基团的磺胺类化合物的抗氧化性能和对与神经退行性疾病相关的酶的抑制作用。该类化合物显示出中等抗氧化活性和对乙酰胆碱酯酶(AChE)和丁酰胆碱酯酶(BChE)的显著抑制作用,这些酶与阿尔茨海默病有关。这表明了在神经退行性疾病的治疗或管理中的潜在应用 (Lolak, Boğa, Tuneğ, Karakoc, Akocak, & Supuran, 2020)。

未来方向

The future research directions for this compound could involve further studies into its potential biological activities, such as its potential as an anticancer or antimicrobial agent . Additionally, research could be conducted to optimize its synthesis and to investigate its physical and chemical properties in more detail.

作用机制

Target of Action

The primary target of 2-chloro-N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)benzenesulfonamide is carbonic anhydrase IX (CA IX) . CA IX is a protein that is overexpressed in many solid tumors . It plays a crucial role in tumor cell metabolism, particularly under hypoxic conditions .

Mode of Action

The compound acts as an inhibitor of CA IX . By binding to the active site of the enzyme, it prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate and protons . This inhibition disrupts the pH regulation in tumor cells, which can lead to cell death .

Biochemical Pathways

The inhibition of CA IX affects the carbon dioxide hydration pathway . This pathway is crucial for maintaining pH homeostasis within cells . Disruption of this pathway in tumor cells can lead to an unfavorable intracellular environment, inhibiting tumor growth .

Pharmacokinetics

Like other benzenesulfonamide derivatives, it is likely to have good oral bioavailability

Result of Action

The inhibition of CA IX by this compound has been shown to have antiproliferative effects on tumor cells . Specifically, it has been found to induce apoptosis in triple-negative breast cancer cells . This is evidenced by a significant increase in the annexin V-FITC percent, a marker of apoptosis .

Action Environment

The action of this compound can be influenced by the tumor microenvironment. Hypoxic conditions, which are common in solid tumors, can lead to the overexpression of CA IX . Therefore, the efficacy of this compound may be enhanced in hypoxic tumors . Additionally, the stability of the compound could be affected by factors such as pH and the presence of other metabolites .

属性

IUPAC Name |

2-chloro-N-[4-(dimethylamino)-2-morpholin-4-ylpyrimidin-5-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClN5O3S/c1-21(2)15-13(11-18-16(19-15)22-7-9-25-10-8-22)20-26(23,24)14-6-4-3-5-12(14)17/h3-6,11,20H,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKPOLCQRDZJLBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1NS(=O)(=O)C2=CC=CC=C2Cl)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClN5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(3-chlorophenyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2507220.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-fluorobenzamide](/img/structure/B2507224.png)

![4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride](/img/structure/B2507226.png)

![2-((1R,2S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)phenol](/img/structure/B2507227.png)

![3-(2-methoxyethyl)-9-(2-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2507230.png)